molecular formula C17H18N2O4 B11977275 N'-(4-Hydroxy-3-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide

N'-(4-Hydroxy-3-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide

Katalognummer: B11977275
Molekulargewicht: 314.34 g/mol
InChI-Schlüssel: AMTDCONQEVTDGK-VCHYOVAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4-Hydroxy-3-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Hydroxy-3-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-(2-methylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4-Hydroxy-3-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N’-(4-Hydroxy-3-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(4-Hydroxy-3-methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide
  • N’-(4-Hydroxy-3-methoxybenzylidene)-2-(2-fluorophenoxy)acetohydrazide
  • N’-(4-Hydroxy-3-methoxybenzylidene)-2-(2-bromophenoxy)acetohydrazide

Uniqueness

N’-(4-Hydroxy-3-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide is unique due to the presence of the 2-methylphenoxy group, which can influence its chemical reactivity and biological activity

Eigenschaften

Molekularformel

C17H18N2O4

Molekulargewicht

314.34 g/mol

IUPAC-Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C17H18N2O4/c1-12-5-3-4-6-15(12)23-11-17(21)19-18-10-13-7-8-14(20)16(9-13)22-2/h3-10,20H,11H2,1-2H3,(H,19,21)/b18-10+

InChI-Schlüssel

AMTDCONQEVTDGK-VCHYOVAHSA-N

Isomerische SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC

Kanonische SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.